N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-11-4-2-3-9-14(11,10-15)16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,11,16H,2-4,9-10,15H2,1H3 |
InChI Key |
LMARCVWKEFMMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Cyclohexylamine Derivative
Reaction Scheme:
4-Nitrobenzenesulfonyl chloride + 1-(Aminomethyl)-2-methylcyclohexylamine → Target compound
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane/Water |
| Base | Pyridine or Sodium Acetate |
| Temperature | 0-25°C |
| Reaction Time | 4-8 hours |
| Catalyst | DMAP (optional) |
- Stoichiometric control (1.2:1 sulfonyl chloride:amine ratio)
- pH maintenance between 6-8
- Gradual reagent addition to prevent exothermic side reactions
Alternative Route via Nitro Group Reduction
For scenarios requiring late-stage functionalization:
- Prepare N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-aminobenzenesulfonamide
- Perform nitration using mixed acid (HNO₃/H₂SO₄)
- Purify via recrystallization from ethanol/water
| Stage | Control Point |
|---|---|
| Nitration | Temperature <5°C |
| Acid Concentration | ≥95% H₂SO₄ |
| Quenching | Ice-water bath |
Physicochemical Data
Consolidated properties from available sources:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₄S |
| Molecular Weight | 327.40 g/mol |
| CAS Number | 1795772-79-0 |
| Density | Not reported |
| Melting Point | Not characterized |
| Solubility (H₂O) | Low (hydrophobic core) |
Comparative Method Analysis
Critical evaluation of synthetic approaches:
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide is a synthetic sulfonamide compound with potential applications in medicinal chemistry and organic synthesis. It has a molecular formula of and a molecular weight of approximately 327.40 g/mol. The compound's structure includes an aminomethyl group, a methylcyclohexyl moiety, and a nitro-substituted aromatic ring. This unique structure allows for chemical modifications and biological interactions, making it useful in various applications.
Synthesis
The synthesis of this compound typically involves multiple steps and can be scaled up in industrial settings using continuous flow reactors to improve yield and purity.
Biological Activity
this compound has been researched for its antimicrobial and anticancer properties. Sulfonamides generally act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis, thus serving as potential antibacterial agents. Studies also indicate that the compound may have cytotoxic effects against certain cancer cell lines, though the specific mechanisms are not fully understood.
Interaction Studies
Interaction studies on this compound have focused on its binding affinity to biological targets, with preliminary research suggesting interactions with enzymes involved in metabolic pathways or cellular signaling. Understanding these interactions is important for exploring its therapeutic potential and optimizing its effectiveness against specific diseases.
Structural Similarities
Several compounds share structural similarities with this compound:
- Sulfamethoxazole Contains a sulfonamide group and is a widely used antibiotic with established clinical applications.
- Trimethoprim Combines with sulfonamides for synergistic effects and inhibits dihydrofolate reductase.
- N-[4-(Aminobenzyl)-benzenesulfonamide] Features a similar sulfonamide structure but is focused on different biological targets.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Sulfonamides with Nitrobenzene Substituents
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (C₈H₁₂ClN₃O₄S)
- Key Differences: The aminoethyl group replaces the cyclohexyl-aminomethyl substituent. Molecular weight (281.72 g/mol) is lower compared to the target compound (estimated ~325 g/mol).
N-Methyl-1-(4-nitrophenyl)methanesulfonamide (C₉H₁₂N₂O₄S)
- Key Differences :
- A methyl group is directly attached to the sulfonamide nitrogen.
- Lacks the cyclohexyl backbone, reducing steric complexity.
- Relevance : Methylation at the sulfonamide nitrogen may alter solubility and metabolic stability .
N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (C₁₃H₁₃N₃O₄S)
Cyclohexyl-Containing Compounds
Siduron (N-(2-Methylcyclohexyl)-N'-phenylurea)
Aminomethyl-Functionalized Sulfonamides
Ethyl 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate Hydrochloride (C₁₀H₁₈ClNO₃)
- Key Differences :
- Bicyclic structure replaces the cyclohexyl ring.
- Ester group introduces hydrolytic instability.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Sulfonamide Bioactivity : The presence of a nitro group in sulfonamides correlates with improved binding to enzymes like carbonic anhydrase, a target in anticancer therapies .
- Synthetic Challenges : The synthesis of complex sulfonamides (e.g., ) often requires multi-step reactions, such as TDAE-mediated coupling, which may limit scalability .
Biological Activity
N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anti-inflammatory, and potential antidiabetic effects, supported by various research findings and case studies.
- CAS Number : 1579806-65-7
- Molecular Formula : C₁₄H₂₁N₃O₄S
- Molecular Weight : 327.40 g/mol
Biological Activity Overview
The biological activities of sulfonamide derivatives are often attributed to the presence of the nitro group and the sulfonamide moiety, which can interact with various biological targets. The following sections detail specific activities:
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzyme systems critical for folate synthesis.
- Case Study : A study utilized the disc diffusion method to evaluate antibacterial activity against various bacterial strains. The results showed that certain synthesized derivatives demonstrated comparable efficacy to standard antibiotics, highlighting their potential as therapeutic agents against resistant bacterial strains .
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| N-[5-[2-[4-bromophenyl amino]acetyloxazole2 yl]-4-methylo benzene sulphonamide | Staphylococcus aureus | 18 |
Anti-inflammatory Activity
The compound has shown promising results in anti-inflammatory assays. The presence of the nitro group is believed to enhance its interaction with inflammatory mediators.
- Research Findings : Studies have demonstrated that nitro-substituted compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a multi-target mechanism of action that could be beneficial in treating inflammatory diseases .
Antidiabetic Activity
Preliminary investigations into the antidiabetic effects of this compound have yielded interesting results.
- Methodology : In vivo studies were conducted using streptozotocin-induced diabetic models. The compound exhibited a reduction in blood glucose levels, indicating potential hypoglycemic effects .
| Treatment Group | Blood Glucose Level (mg/dL) | Change (%) |
|---|---|---|
| Control | 250 | - |
| Compound Group | 180 | -28% |
The biological activity is largely attributed to the structural features of the compound:
- Nitro Group : The nitro group can act as both a pharmacophore and a toxicophore, influencing pharmacokinetics and interactions with biomolecules.
- Sulfonamide Moiety : This functional group is known for its ability to mimic p-aminobenzoic acid (PABA), thus inhibiting bacterial growth by blocking folate synthesis.
Q & A
Q. What are the common synthetic routes for N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide, and what challenges arise during synthesis?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclohexane Derivative Preparation : Formation of the 1-(aminomethyl)-2-methylcyclohexyl backbone via reductive amination or alkylation of a pre-functionalized cyclohexane intermediate.
Sulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
Nitro Group Introduction : If not pre-installed, nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
Challenges : Competing side reactions (e.g., over-nitration) and purification difficulties due to the compound’s hydrophobic nature. Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is often required .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry of the cyclohexyl and sulfonamide groups. For example, the sulfonamide proton appears as a singlet near δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 355.14).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the sulfonamide moiety) .
- UV-Vis Spectroscopy : Identifies π→π* transitions of the nitrobenzene group (λmax ~260–280 nm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the sulfonylation step?
- Methodological Answer : Low yields often stem from steric hindrance at the cyclohexyl amine group. Strategies include:
- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature Control : Conduct reactions at 0°C to minimize decomposition.
- Monitoring : Real-time TLC or in-situ IR to track sulfonamide formation .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical Variations : The 2-methylcyclohexyl group’s chair conformation affects binding affinity. Use computational modeling (e.g., molecular docking) to compare axial vs. equatorial substituent orientations.
- Impurity Profiles : HPLC-MS quantification of byproducts (e.g., des-nitro derivatives) ensures batch consistency.
- Biological Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for nitroreductase activity, which may metabolize the nitro group .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the nitro group’s electrostatic contributions.
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity .
Critical Research Considerations
- Stereochemical Complexity : The 2-methylcyclohexyl group’s stereochemistry significantly impacts biological activity. Chiral HPLC (e.g., Chiralpak AD-H column) is essential for enantiopurity verification .
- Metabolic Stability : The nitro group may undergo reduction in vivo. Evaluate metabolites via LC-MS/MS in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
